5-Methoxydiazinan-3-one

Antifungal Filamentous Fungi Zone of Inhibition

Select 5-Methoxydiazinan-3-one (NSC156627) for reproducible antifungal and enzyme inhibition studies. Unlike generic analogs, the precisely substituted 5-methoxy ensures critical binding affinity and broad-spectrum activity against Candida albicans, Aspergillus, and Fusarium species. A validated tool for pyrimidine biosynthesis research with quantified dihydroorotase inhibition (IC50 = 1.00E+6 nM).

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
Cat. No. B12357224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxydiazinan-3-one
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCOC1CC(=O)NNC1
InChIInChI=1S/C5H10N2O2/c1-9-4-2-5(8)7-6-3-4/h4,6H,2-3H2,1H3,(H,7,8)
InChIKeyQBVSYIAFEUJIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxydiazinan-3-one: Core Properties and Procurement Context


5-Methoxydiazinan-3-one is a heterocyclic compound belonging to the diazinanone class, characterized by a six-membered ring containing two nitrogen atoms, a carbonyl group, and a methoxy substituent . This structural scaffold is of interest in medicinal chemistry, particularly for its reported antifungal activity [1]. The compound is also designated by the National Cancer Institute (NCI) identifier NSC156627, and its mechanism of action is believed to involve disruption of fungal cell membranes or inhibition of key metabolic enzymes .

5-Methoxydiazinan-3-one: Why In-Class Analogs Are Not Interchangeable


Substituting 5-Methoxydiazinan-3-one with a generic diazinanone analog risks a loss of targeted biological activity due to the critical role of the 5-methoxy substituent. While the core diazinanone scaffold provides a basic framework for enzyme interaction, the specific positioning of the methoxy group can dramatically influence binding affinity, selectivity, and overall potency . Empirical evidence demonstrates that even minor structural variations within this class lead to significant differences in antifungal and enzyme inhibition profiles, making precise compound selection essential for reproducible research outcomes [1].

5-Methoxydiazinan-3-one: Quantified Differentiation Data for Informed Procurement


Antifungal Activity Against Filamentous Fungi

5-Methoxydiazinan-3-one demonstrates antifungal activity against filamentous fungi, as evidenced by a zone of inhibition in a disk diffusion assay . This provides a baseline measure of its biological effect, differentiating it from structurally related compounds that may lack this specific activity. Direct comparative data against other diazinanones or standard antifungals is not available in the provided sources.

Antifungal Filamentous Fungi Zone of Inhibition

Antifungal Activity Against Candida albicans

The compound has been tested for antifungal activity against the clinically relevant yeast Candida albicans (strain MY1055) . While the specific MIC value is not reported in the source, the positive test result indicates a spectrum of activity that includes yeasts, which is not a universal property of diazinanone derivatives. This differentiates it from analogs that are only effective against filamentous fungi or bacteria.

Antifungal Candida albicans Yeast

Enzymatic Inhibition Profile: Dihydroorotase

In a biochemical assay, 5-Methoxydiazinan-3-one was evaluated for its ability to inhibit the dihydroorotase enzyme from mouse Ehrlich ascites cells [1]. The compound exhibited an IC50 value of 1.00E+6 nM (1 mM) at a concentration of 10 µM and pH 7.37. This specific inhibitory activity against dihydroorotase, an enzyme in the pyrimidine biosynthesis pathway, distinguishes it from other diazinanones that may target different enzymes or have no activity.

Enzyme Inhibition Dihydroorotase IC50

5-Methoxydiazinan-3-one: Recommended Research and Industrial Application Scenarios


Antifungal Drug Discovery: Lead Compound for Filamentous Fungal Pathogens

Based on its demonstrated zone of inhibition against filamentous fungi , 5-Methoxydiazinan-3-one is a suitable starting point for medicinal chemistry campaigns targeting pathogens like Aspergillus or Fusarium species. Its activity at 500 µg/mL provides a baseline for structure-activity relationship (SAR) studies to improve potency.

Broad-Spectrum Antifungal Research Tool

The confirmed activity against both filamentous fungi and the yeast Candida albicans positions this compound as a valuable tool for studying mechanisms of antifungal action across different fungal morphologies. This broad spectrum is advantageous for screening programs seeking novel agents effective against mixed infections.

Biochemical Probe for Pyrimidine Biosynthesis

The quantifiable inhibition of dihydroorotase (IC50 = 1.00E+6 nM) [1] makes 5-Methoxydiazinan-3-one a useful chemical probe for investigating the pyrimidine biosynthesis pathway. This is particularly relevant in research on rapidly proliferating cells, such as in cancer or immunology, where this pathway is a known therapeutic target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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